Cas no 1805660-21-2 (4-Cyano-2,5-dibromopyrimidine)
4-Cyano-2,5-dibromopyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-2,5-dibromopyrimidine
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- Inchi: 1S/C5HBr2N3/c6-3-2-9-5(7)10-4(3)1-8/h2H
- InChI Key: STNAKANIZAUVNP-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N=C1C#N)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 164
- XLogP3: 2
- Topological Polar Surface Area: 49.6
4-Cyano-2,5-dibromopyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001905-250mg |
4-Cyano-2,5-dibromopyrimidine |
1805660-21-2 | 98% | 250mg |
$865.92 | 2022-04-01 | |
| Alichem | A039001905-500mg |
4-Cyano-2,5-dibromopyrimidine |
1805660-21-2 | 98% | 500mg |
$1,247.95 | 2022-04-01 | |
| Alichem | A039001905-1g |
4-Cyano-2,5-dibromopyrimidine |
1805660-21-2 | 98% | 1g |
$2,186.19 | 2022-04-01 |
4-Cyano-2,5-dibromopyrimidine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-Cyano-2,5-dibromopyrimidine
4-Cyano-2,5-dibromopyrimidine (CAS No. 1805660-21-2): An Overview of Its Properties and Applications in Chemical and Pharmaceutical Research
4-Cyano-2,5-dibromopyrimidine (CAS No. 1805660-21-2) is a versatile compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound belongs to the class of pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a cyano group and two bromine atoms in the structure imparts specific properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 4-Cyano-2,5-dibromopyrimidine is characterized by a pyrimidine ring with a cyano group at the 4-position and bromine atoms at the 2 and 5 positions. This arrangement provides a rich platform for further functionalization, making it an attractive starting material for the synthesis of various derivatives. The cyano group can be converted into other functional groups such as carboxylic acids, amides, or amines through well-established chemical transformations. Similarly, the bromine atoms can be used as leaving groups in substitution reactions or as handles for cross-coupling reactions.
In the realm of pharmaceutical research, 4-Cyano-2,5-dibromopyrimidine has shown promise as a building block for the development of novel therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Recent studies have explored the use of 4-Cyano-2,5-dibromopyrimidine as a precursor for the synthesis of compounds with potent antitumor activity. For instance, researchers have reported the synthesis of pyrimidine-based derivatives that selectively inhibit key enzymes involved in cancer cell proliferation and survival.
The synthetic versatility of 4-Cyano-2,5-dibromopyrimidine has also been leveraged in the development of new materials. In materials science, pyrimidine derivatives are used to create polymers with unique optical and electronic properties. The presence of the cyano group can enhance the electron-withdrawing character of the molecule, which is beneficial for applications in organic electronics and photovoltaic devices. Additionally, the bromine atoms can be used to introduce other functional groups that improve the solubility and processability of the resulting materials.
From an environmental perspective, the synthesis and use of 4-Cyano-2,5-dibromopyrimidine have been optimized to minimize environmental impact. Green chemistry principles have been applied to develop more sustainable synthetic routes that reduce waste generation and energy consumption. For example, catalytic methods using transition metals have been developed to achieve high yields with minimal by-products. These advancements not only enhance the efficiency of the synthesis but also align with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, 4-Cyano-2,5-dibromopyrimidine (CAS No. 1805660-21-2) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an excellent starting material for the synthesis of complex molecules with diverse applications in pharmaceuticals, materials science, and beyond. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern chemical and pharmaceutical research.
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